Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide
Overview
Description
Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide is a chemical compound with the molecular formula C15H12KN3O2S and a molecular weight of 337.44 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use. It is known for its unique structure, which includes a furo[2,3-d]pyrimidine core with benzamido and dimethyl substituents, making it a valuable compound in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide involves multiple steps, starting with the preparation of the furo[2,3-d]pyrimidine core This core is typically synthesized through a cyclization reaction involving appropriate precursorsThe final step involves the addition of potassium to form the potassium salt of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanide group to thiols or other reduced forms.
Substitution: The benzamido and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the original substituents .
Scientific Research Applications
Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium {4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide
- Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}thiolate
- Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}selenide
Uniqueness
Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamido and dimethyl substituents, along with the sulfanide group, make it particularly valuable for research in various fields .
Properties
IUPAC Name |
potassium;4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidine-2-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S.K/c1-8-9(2)20-14-11(8)12(17-15(21)18-14)16-13(19)10-6-4-3-5-7-10;/h3-7H,1-2H3,(H2,16,17,18,19,21);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJILBAWVDKBED-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)[S-])C.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12KN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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